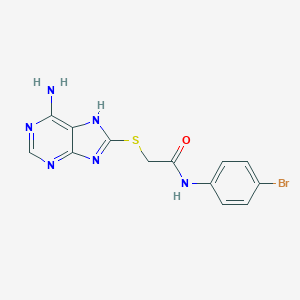![molecular formula C24H25N3O5S B297300 (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione, commonly known as EHT 1864, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer, anti-inflammatory, and anti-metastatic properties.
Applications De Recherche Scientifique
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer properties by inhibiting the Rho GTPase signaling pathway, which is involved in cancer cell migration and invasion. EHT 1864 has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to have anti-metastatic properties by inhibiting the migration and invasion of cancer cells.
Mécanisme D'action
EHT 1864 inhibits the Rho GTPase signaling pathway by binding to the Rho guanine nucleotide exchange factor (GEF) domain, which is responsible for activating the Rho GTPase. By inhibiting the Rho GTPase signaling pathway, EHT 1864 prevents cancer cell migration and invasion. Additionally, EHT 1864 inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EHT 1864 has been found to have several biochemical and physiological effects. The compound has been found to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and induce cell death in cancer cells. Additionally, EHT 1864 has been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
EHT 1864 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, EHT 1864 has been extensively studied and its mechanism of action is well understood. However, EHT 1864 also has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, EHT 1864 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the use of EHT 1864 in medicine. The compound has the potential to be used as a therapeutic agent for cancer, inflammation, and metastasis. Additionally, EHT 1864 could be used as a tool compound to study the Rho GTPase signaling pathway and its role in disease. Further research is needed to fully understand the potential therapeutic applications of EHT 1864 and to develop more soluble analogs of the compound for use in vivo.
Méthodes De Synthèse
EHT 1864 can be synthesized using a multistep reaction process that involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the thiazolidine-2,4-dione ring system. The final product is obtained by deprotonation of the thiazolidine-2,4-dione ring system with a base.
Propriétés
Formule moléculaire |
C24H25N3O5S |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O5S/c1-2-32-19-10-6-7-17(22(19)29)15-20-23(30)27(24(31)33-20)16-21(28)26-13-11-25(12-14-26)18-8-4-3-5-9-18/h3-10,15,29H,2,11-14,16H2,1H3/b20-15+ |
Clé InChI |
CGCRBBNXHFJXBR-HMMYKYKNSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]acetamide](/img/structure/B297217.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297241.png)